molecular formula C18H21N7O B2604849 6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097864-42-9

6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one

カタログ番号: B2604849
CAS番号: 2097864-42-9
分子量: 351.414
InChIキー: GWMGASUHEHXFJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core linked to a cyclopropyl-substituted pyridazinone moiety via a piperidine-methyl bridge. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the triazolo-pyridazine system may contribute to π-π stacking interactions with aromatic residues in binding pockets .

特性

IUPAC Name

6-cyclopropyl-2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c26-18-6-3-15(14-1-2-14)21-24(18)11-13-7-9-23(10-8-13)17-5-4-16-20-19-12-25(16)22-17/h3-6,12-14H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMGASUHEHXFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to enhance scalability and reproducibility .

化学反応の分析

Types of Reactions

6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

作用機序

The mechanism of action of 6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazolo-pyridazine derivatives, which are often explored for their bioactivity. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Key Substituents Reported Bioactivity
6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one [1,2,4]Triazolo[4,3-b]pyridazine + pyridazinone Cyclopropyl, piperidine-methyl bridge Hypothesized kinase inhibition (e.g., Aurora kinases) due to triazolo-pyridazine motif
4i : 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Pyrimidinone + tetrazolo-pyrazole Coumarin, phenyl groups Anticancer activity (cell line studies) via DNA intercalation or topoisomerase inhibition
4j : 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one Thioxo-pyrimidinone + tetrazolo-pyrazole Coumarin, thioxo group Enhanced cytotoxicity attributed to thioxo moiety’s redox activity
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (MM0421.02) [1,2,4]Triazolo[4,3-a]pyridine Phenylpiperazine side chain Reference standard for antipsychotic drug analysis (dopamine receptor affinity)

Key Differences and Implications

Core Heterocycle: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core distinguishes it from analogues like MM0421.02, which uses [1,2,4]triazolo[4,3-a]pyridine. The "b" vs.

Substituent Effects :

  • The cyclopropyl group in the target compound likely reduces oxidative metabolism compared to the coumarin groups in 4i/4j, which may confer fluorescence properties but increase metabolic liability .
  • The piperidine-methyl bridge offers conformational flexibility, contrasting with the rigid phenylpiperazine chain in MM0421.02, which is optimized for GPCR binding .

Therapeutic Potential: The target compound’s pyridazinone moiety is associated with anti-inflammatory and kinase inhibitory activities, whereas coumarin-containing analogues (4i/4j) are more aligned with anticancer applications .

生物活性

The compound 6-Cyclopropyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22N5O2C_{21}H_{22}N_5O_2 with a molecular weight of approximately 395.4 g/mol. The IUPAC name is given as:

 4 6 cyclopropyl 1 2 4 triazolo 4 3 b pyridazin 3 yl piperidin 1 yl 3 fluoro 4 methoxyphenyl methanone\text{ 4 6 cyclopropyl 1 2 4 triazolo 4 3 b pyridazin 3 yl piperidin 1 yl 3 fluoro 4 methoxyphenyl methanone}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. It is hypothesized that the compound may modulate cellular signaling pathways through binding interactions that alter the activity of specific proteins involved in disease processes.

Anticancer Activity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A study reported that certain derivatives had IC50 values in the low micromolar range against colon carcinoma and breast cancer cells, suggesting potential for further development in cancer therapeutics .

Cell Line IC50 (µM) Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3

Cholinesterase Inhibition

Similar compounds have demonstrated inhibitory activity against cholinesterase enzymes, which are critical in neurodegenerative conditions such as Alzheimer's disease. The inhibition profiles suggest that these compounds may be beneficial in treating cognitive decline associated with such disorders .

Enzyme IC50 (µM) Reference
Acetylcholinesterase (AChE)157.31
Butyrylcholinesterase (BChE)46.42

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar triazolo-pyridazine derivatives:

  • Study on Anticancer Activity : A derivative showed promising results against human breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics.
  • Neuroprotective Effects : Another study indicated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a neuroprotective role.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。